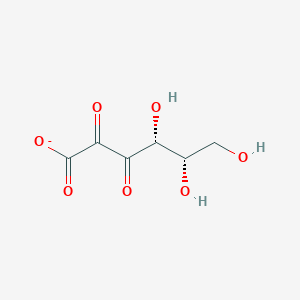

2,3-diketo-L-gulonate

描述

Structure

3D Structure

属性

分子式 |

C6H7O7- |

|---|---|

分子量 |

191.12 g/mol |

IUPAC 名称 |

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/p-1/t2-,3+/m0/s1 |

InChI 键 |

GJQWCDSAOUMKSE-STHAYSLISA-M |

手性 SMILES |

C([C@@H]([C@H](C(=O)C(=O)C(=O)[O-])O)O)O |

规范 SMILES |

C(C(C(C(=O)C(=O)C(=O)[O-])O)O)O |

产品来源 |

United States |

Metabolic Pathways and Biotransformations of 2,3 Diketo L Gulonate

Central Role in L-Ascorbic Acid Catabolism and Vitamin C Degradation Pathways

2,3-diketo-L-gulonate (DKG) is a significant metabolite in the breakdown of L-ascorbic acid (vitamin C). researchgate.net Its formation marks a critical juncture in the catabolic cascade.

The primary route to this compound formation is through the hydrolysis of dehydroascorbic acid (DHA). researchgate.netnih.govresearchgate.netevitachem.com DHA, the oxidized form of ascorbic acid, undergoes a ring-opening hydrolysis to yield DKG. researchgate.netnih.gov This conversion is a pivotal step in the degradation pathway of L-ascorbic acid. evitachem.com In mammals, the breakdown of vitamin C starts with the hydrolysis of dehydroascorbate to this compound. ebi.ac.uknih.gov This process can occur non-enzymatically. foodb.ca In some bacteria, such as Ralstonia eutropha, L-ascorbate is oxidized and then the ring is opened by enzymes to form this compound. nih.govchemrxiv.org

The hydrolysis of dehydroascorbic acid to this compound is an irreversible reaction. foodb.ca This step represents a point of no return in the catabolism of vitamin C, leading to its permanent loss. nih.gov Once formed, DKG cannot be readily converted back to dehydroascorbic acid or ascorbic acid, meaning it lacks antiscorbutic (vitamin C) activity. foodb.ca This irreversibility is a key feature of ascorbate (B8700270) degradation in both plants and animals. oup.com

Formation from Dehydroascorbic Acid Hydrolysis

Downstream Metabolic Fates and Characterization of Degradation Products

Following its formation, this compound is subject to further metabolic transformations, leading to a variety of degradation products.

This compound can undergo spontaneous, non-enzymatic degradation. nih.gov A primary pathway is decarboxylation, where it loses a molecule of carbon dioxide (CO2). evitachem.comebi.ac.uk This process can lead to the formation of several C5 sugar acids. oup.com

Key metabolites resulting from these non-enzymatic pathways include:

L-lyxonic acid and L-xylonic acid : These C5 sugar acids are formed through the loss of a carboxyl group from DKG. oup.comoup.com

CO2 : Carbon dioxide is a direct product of the decarboxylation process. ebi.ac.uknih.gov

L-erythrulose and oxalate (B1200264) : In mammals, the spontaneous degradation of DKG ultimately yields L-erythrulose and oxalate. ebi.ac.uknih.gov The cleavage of the DKG molecule between its second and third carbon atoms is a major catabolic event.

In some animal tissues, the metabolic products of diketogulonate have been identified as L-lyxonic acid and L-xylonic acid. oup.com

This compound can be further broken down through oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), hydroxyl radicals (•OH), and singlet oxygen (1O2). researchgate.netnih.govoup.com This oxidative decarboxylation is a significant degradation pathway. researchgate.netnih.gov DKG is more readily oxidized by singlet oxygen compared to dehydroascorbic acid. nih.govportlandpress.comnih.gov

A notable product of the oxidative degradation of this compound by H2O2, Fenton mixture (which generates •OH), and 1O2 is 2-oxo-L-threo-pentonate, also known as 2-keto-L-xylonate. researchgate.netnih.govportlandpress.com The formation of this C5 compound involves the oxidative decarboxylation of the C6 DKG molecule. nih.gov However, superoxide (B77818) radicals yield negligible amounts of this product. researchgate.netnih.govportlandpress.com Further prolonged treatment with H2O2 can lead to the oxidative decarboxylation of 2-oxo-L-threo-pentonate to threonate. researchgate.netnih.govportlandpress.com

Oxidative Degradation by Reactive Oxygen Species (e.g., H2O2, •OH, 1O2)

Formation of Oxalate and L-Threonate

The degradation of this compound can proceed through pathways that yield oxalate and L-threonate. In plants, the breakdown of L-ascorbate is a significant source of these products. nih.govdaneshyari.com The initial step in this process is the hydrolysis of dehydroascorbic acid (DHA), the oxidized form of vitamin C, to form this compound. nih.govdaneshyari.com This reaction is often irreversible. daneshyari.com

Once formed, this compound is susceptible to further oxidation. daneshyari.comresearchgate.net In the presence of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), this compound can be oxidized to various products, including threonate. daneshyari.comresearchgate.netnih.gov In mammals, the degradation of vitamin C is initiated by the hydrolysis of dehydroascorbate to this compound, which is then spontaneously degraded to oxalate, CO₂, and L-erythrulose. ebi.ac.uknih.gov This spontaneous cleavage of this compound between its second and third carbon atoms is a major catabolic event. foodb.ca

In some plant species, the degradation of L-ascorbate can also proceed via a cleavage at the C2/C3 position, directly producing oxalic acid and L-threonic acid. nih.gov The four-carbon L-threonic acid can then enter the carbohydrate metabolic pool. nih.gov

The table below summarizes the key products formed from the degradation of this compound.

| Precursor | Key Products | Organism/System |

| This compound | Oxalate, L-Threonate, CO₂, L-Erythrulose | Mammals, Plants |

| Dehydroascorbic Acid | Oxalate, L-Threonate | Plants |

Formation of Cyclic Oxalyl Threonate and Oxalyl Threonate

The oxidation of dehydroascorbic acid under conditions mimicking the plant apoplast can lead to the formation of cyclic oxalyl threonate (cOxT) and oxalyl threonate (OxT). daneshyari.comresearchgate.net Research suggests that DHA is first oxidized to a highly reactive intermediate, proposed to be cyclic-2,3-O-oxalyl-L-threonolactone (cOxTL). nih.gov This unstable intermediate can then be hydrolyzed through multiple routes to form more stable products, including cOxT and OxT. daneshyari.comnih.gov

Studies have shown that DHA, when oxidized non-enzymatically, yields both cOxT and OxT almost simultaneously. daneshyari.comresearchgate.net The OxT population itself is an interconverting mixture of 3-O-oxalyl-L-threonate (3-OxT) and 4-O-oxalyl-L-threonate (4-OxT), with 4-OxT being the predominant form at equilibrium. researchgate.netportlandpress.com While H₂O₂ treatment of DHA yields cOxT, superoxide does not. portlandpress.comosti.govnih.gov

Interestingly, the oxidation of this compound by H₂O₂, Fenton mixture, or singlet oxygen can also produce trace amounts of 4-OxT, but not detectable levels of 3-OxT or cOxT. nih.govportlandpress.comnih.gov

The formation of these oxalyl threonate derivatives highlights a complex branching point in ascorbate catabolism, where DHA can be either hydrolyzed to this compound or oxidized to form these esterified products. oup.comnih.gov

Identification and Characterization of Transient Intermediates and Byproducts

The breakdown of this compound involves several transient intermediates and byproducts. In aqueous solutions, dehydroascorbic acid, the precursor to this compound, can be hydrolyzed to form it. nih.govresearchgate.net This hydrolysis is an irreversible step in the degradation pathway. daneshyari.com

Further degradation of this compound can lead to a variety of carbonate products, including CO₂, oxalate, glyoxalate, glycerate, and threonate. nih.govresearchgate.net In the presence of H₂O₂, this compound is oxidized to two partially characterized products, one of which can be further oxidized to yield threonate. daneshyari.comresearchgate.net One of the newly characterized products from the oxidative decarboxylation of this compound by H₂O₂, Fenton mixture, and singlet oxygen is 2-oxo-L-threo-pentonate (OTP), also known as '2-keto-L-xylonate'. nih.govnih.gov Prolonged exposure to H₂O₂ can further oxidatively decarboxylate OTP to threonate. nih.govportlandpress.comnih.gov

In tomato leaves, degradation of ascorbate leads to the accumulation of oxalate, threonate, and oxalyl threonate, with a significant portion of the degradation proceeding through DHA oxidation rather than hydrolysis to this compound. wiley.com

Enzymatic Transformations Directly Involving this compound

This compound Reductase Activity and Inhibition Studies

This compound reductase is an enzyme that catalyzes the reduction of this compound. In Escherichia coli, the enzyme YiaK has been identified as a this compound reductase that uses NADH as a cofactor. nih.gov This enzyme is part of a large family of oxidoreductases found in archaea, bacteria, and eukaryotes. nih.gov

Inhibition studies on the E. coli this compound reductase (also referred to as dlgD) have shown that the enzyme is inhibited by tartrate and D-malate. nih.govuniprot.org Crystallographic analysis revealed that tartrate binds to the active site of the enzyme. nih.gov

Role in Specific Organisms' Vitamin C Biosynthesis Pathways

While many organisms synthesize vitamin C, the specific pathways can vary. In some bacteria, the degradation of ascorbate is enzymatic, unlike the spontaneous degradation seen in mammals. ebi.ac.uknih.gov In Escherichia coli, the yiaK-S gene operon, which includes the gene for this compound reductase, is believed to be involved in the utilization of rare sugars. ebi.ac.uk

The degradation of L-ascorbic acid in plants can also be enzymatic. nih.gov However, the direct role of this compound reductase in the primary vitamin C biosynthesis pathway of most organisms is not as well-defined as its role in degradation and salvage pathways.

Enzymatic Reduction to L-Gulonate and Related Products (e.g., L-Idonate, 2-Keto-L-gulonate in Tartrate Biosynthesis)

The enzymatic reduction of this compound can lead to various products. In Escherichia coli, the reductase dlgD catalyzes the reduction of this compound to 3-keto-L-gulonate in the presence of NADH. uniprot.org

In the context of L-tartaric acid biosynthesis in grapevine (Vitis vinifera), a different set of reactions occurs. L-ascorbic acid is a precursor for tartrate synthesis. nih.gov A key step in this pathway is the reduction of 2-keto-L-gulonic acid to L-idonic acid, catalyzed by an aldo-keto reductase with 2-keto-L-gulonate reductase activity (Vv2KGR). nih.govresearchgate.net This enzyme can use either NADH or NADPH as a cofactor. nih.gov L-idonate is then further metabolized. nih.gov

While a mechanism for the direct conversion of this compound to 2-keto-L-gulonate has not been identified, the latter is a crucial intermediate in this specific biosynthetic pathway. oup.com In the filamentous fungus Aspergillus niger, an enzyme has been identified that reduces 2-keto-L-gulonate to L-idonate. frontiersin.org

The table below details the enzymatic reduction products of this compound and related compounds.

| Enzyme | Substrate | Product | Organism |

| This compound reductase (dlgD) | This compound | 3-Keto-L-gulonate | Escherichia coli |

| Aldo-keto reductase (Vv2KGR) | 2-Keto-L-gulonic acid | L-Idonic acid | Vitis vinifera |

| 2-Keto-L-gulonate reductase | 2-Keto-L-gulonate | L-Idonate | Aspergillus niger |

Structural and Functional Analyses of this compound Reductases

This compound reductases are a family of oxidoreductases that play a crucial role in the metabolic pathways of ascorbic acid degradation. nih.govpdbj.org These enzymes catalyze the reduction of this compound, a breakdown product of dehydroascorbate. nih.govresearchgate.net

One of the well-studied examples is the Escherichia coli this compound reductase, also known as YiaK. pdbj.org Structural analyses, including X-ray crystallography, have revealed that YiaK possesses a novel polypeptide backbone fold and a unique mode of binding its cofactor, NAD. pdbj.org The enzyme exists as a dimer, and the NAD molecule binds at the interface of this dimer in an unusual conformation. pdbj.org The active site of the enzyme has been identified, with His44 proposed as a key catalytic residue. pdbj.org

In the plant kingdom, an aldo-keto reductase with 2-keto-L-gulonate reductase activity (Vv2KGR) has been identified in grapevine (Vitis vinifera). nih.govresearchgate.net This enzyme is involved in the biosynthesis of L-tartaric acid from vitamin C. nih.gov Vv2KGR efficiently reduces 2-keto-L-gulonic acid to L-idonic acid, with a preference for NADPH as a coenzyme. nih.govresearchgate.net The crystal structure of Vv2KGR has been determined at a resolution of 1.58 Å, revealing a typical 2-hydroxyacid dehydrogenase fold. nih.govresearchgate.net

| Feature | E. coli YiaK | Vitis vinifera Vv2KGR |

| Function | Reduction of this compound | Reduction of 2-keto-L-gulonic acid to L-idonic acid |

| Cofactor | NADH | NADPH (preferred) |

| Structure | Dimer with novel NAD-binding fold | Typical 2-hydroxyacid dehydrogenase fold |

| Catalytic Residue | His44 (proposed) | Not explicitly stated |

| Metabolic Pathway | Ascorbic acid degradation | L-tartaric acid biosynthesis |

Mechanisms of Action of Enzymatic Inhibitors and Their Research Applications

The study of enzymatic inhibitors provides valuable insights into the function and mechanism of this compound reductases. For the E. coli enzyme YiaK, crystallographic analysis unexpectedly revealed the binding of tartrate in the active site. pdbj.org Subsequent enzyme kinetics studies confirmed that both tartrate and the structurally related D-malate act as inhibitors of YiaK. pdbj.org The binding of these inhibitors, along with the NAD cofactor, induces a conformational change in the enzyme, leading to a more open active site. pdbj.org This is in contrast to many other enzymes where substrate binding leads to a more closed conformation. pdbj.org The unbound form of the enzyme is incompatible with NAD binding, highlighting the importance of this conformational change for its catalytic cycle. pdbj.org

These inhibitors are crucial research tools for several reasons:

Active Site Elucidation: The binding of inhibitors like tartrate helps to map the active site and identify key residues involved in substrate recognition and catalysis.

Mechanistic Studies: By observing the conformational changes upon inhibitor binding, researchers can better understand the dynamic nature of the enzyme during its catalytic cycle.

Drug Discovery: While not a direct application for this specific enzyme, the principles of inhibitor action are fundamental to the design of drugs that target enzymes in pathogenic organisms.

2,3-Diketoaldonate Decarboxylase Activity

2,3-Diketoaldonate decarboxylase is an enzyme that catalyzes the decarboxylation of 2,3-diketoaldonates, including this compound. oup.com This enzymatic activity is a key step in the catabolism of ascorbic acid in animals. oup.comijpp.com In the presence of this decarboxylase under neutral conditions, this compound is metabolized to L-lyxonic acid and L-xylonic acid. oup.com

The enzyme has been purified from rat liver supernatant and its properties have been described. oup.com Studies have shown that the activity of 2,3-diketoaldonate decarboxylase is significantly higher in the liver and kidneys of male rats compared to females. ijpp.com This suggests a sex-based difference in the catabolism of ascorbic acid. ijpp.com The enzyme is distributed in the liver and kidney supernatant fractions of various animals, including primates. oup.com The transformation of 2,3-diketogulonate can be accelerated by this enzyme. koreascience.kr

Investigation of Transport Mechanisms (e.g., Tripartite ATP-Independent Periplasmic (TRAP) Transporter Systems)

The transport of this compound across bacterial membranes is facilitated by specific transport systems, most notably the Tripartite ATP-Independent Periplasmic (TRAP) transporters. uniprot.orgecmdb.canih.gov These are secondary transporters commonly found in prokaryotes. nih.gov

In Escherichia coli, the YiaMNO TRAP transporter is responsible for the uptake of this compound. uniprot.orgecmdb.canih.gov This system is composed of three essential proteins:

YiaM: A small transmembrane protein. uniprot.orgalphafold.com

YiaN: A large transmembrane protein. ecmdb.ca

YiaO: An extracytoplasmic solute receptor (ESR) protein that binds the substrate. uniprot.orgnih.gov

Biophysical studies have confirmed that the purified YiaO protein binds specifically to this compound with sub-micromolar affinity. nih.gov This binding occurs through a simple one-step mechanism. nih.gov The YiaMNO system represents the first identified ESR-dependent transporter for 2,3-DKG, and homologous systems appear to be widespread among prokaryotes. nih.gov TRAP transporters are generally high-affinity systems and can be dependent on sodium ions for their function. nih.gov

| Component | Type | Function |

| YiaM | Small transmembrane protein | Permease subunit of the transport system |

| YiaN | Large transmembrane protein | Permease subunit of the transport system |

| YiaO | Extracytoplasmic Solute Receptor (ESR) | Binds this compound in the periplasm |

Biological Significance and Physiological Roles of 2,3 Diketo L Gulonate

Contribution to Redox Homeostasis and Oxidative Stress Responses

As a metabolite of L-ascorbic acid (vitamin C), 2,3-diketo-L-gulonate (DKG) is implicated in the intricate network of redox regulation within biological systems. evitachem.com Its ability to participate in redox reactions allows it to influence the balance between oxidants and antioxidants, a critical aspect of cellular health and response to environmental challenges. evitachem.comnih.gov

This compound and its derivatives play a dual role in managing reactive oxygen species (ROS), acting as both generators and quenchers of these highly reactive molecules. evitachem.comnih.gov DKG itself can be oxidized by various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), suggesting a direct role in scavenging these damaging species. nih.govnih.govosti.gov The products of these oxidation reactions vary depending on the specific ROS involved, leading to a diverse array of downstream molecules. nih.govresearchgate.net For instance, the reaction of DKG with H₂O₂ results in its oxidative decarboxylation to form 2-oxo-L-threo-pentonate. nih.govnih.gov

Conversely, preparations containing DKG have been shown to non-enzymatically generate H₂O₂. cornell.edunih.govresearchgate.net This seemingly contradictory function is attributed to by-products of DKG degradation. cornell.eduresearchgate.net Research has identified a major, yet structurally unconfirmed, by-product of DKG, referred to as "compound (1)," which is responsible for this H₂O₂ generation. cornell.edunih.govresearchgate.net This production of H₂O₂ is significant as it can act as a signaling molecule in various physiological processes, including stress responses. evitachem.comexeter.ac.uk Therefore, through its own degradation and the actions of its metabolites, DKG can modulate the levels of key ROS like hydrogen peroxide, contributing to the complex signaling and defense mechanisms within cells. evitachem.comexeter.ac.uk

| Reactant | Oxidizing Agent (ROS) | Major Products | Reference |

| This compound (DKG) | Hydrogen Peroxide (H₂O₂) | 2-oxo-L-threo-pentonate, Traces of 4-O-oxalyl-L-threonate | nih.govnih.govosti.gov |

| This compound (DKG) | Hydroxyl Radicals (•OH) | 2-oxo-L-threo-pentonate, Traces of 4-O-oxalyl-L-threonate | nih.govnih.govosti.gov |

| This compound (DKG) | Singlet Oxygen (¹O₂) | 2-oxo-L-threo-pentonate, Traces of 4-O-oxalyl-L-threonate | nih.govnih.govosti.gov |

| This compound (DKG) | Superoxide (B77818) (O₂•⁻) | Negligible 2-oxo-L-threo-pentonate | nih.govnih.govosti.gov |

| Dehydroascorbic acid (DHA) | Hydrogen Peroxide (H₂O₂) | 4-O-oxalyl-L-threonate, 3-O-oxalyl-L-threonate, Oxalic acid, Threonic acid, cyclic-Oxalyl-threonate | nih.govnih.govosti.gov |

| Dehydroascorbic acid (DHA) | Superoxide (O₂•⁻) | 4-O-oxalyl-L-threonate, 3-O-oxalyl-L-threonate, Oxalic acid, Threonic acid | nih.govnih.govosti.gov |

Metabolites derived from this compound have been found to delay the action of peroxidases. evitachem.comcornell.edunih.gov Peroxidases are enzymes that utilize hydrogen peroxide to oxidize various substrates, playing a crucial role in processes like cell wall metabolism. evitachem.com The same DKG by-product, "compound (1)," that generates H₂O₂ also exhibits this peroxidase-delaying activity. cornell.edunih.govresearchgate.net

This dual effect—inducing H₂O₂ generation while simultaneously inhibiting its immediate enzymatic consumption by peroxidases—has significant physiological implications. evitachem.comcornell.edu The transient increase in apoplastic H₂O₂ levels can act as a signal to trigger defense responses or influence cell growth. cornell.edunih.gov By delaying peroxidase-mediated cross-linking of cell wall components, these metabolites may contribute to cell wall loosening, a process essential for cell expansion and fruit softening. cornell.edu

Modulation of Reactive Oxygen Species Levels (e.g., Hydrogen Peroxide Generation and Scavenging)

Implications in Plant Physiology and Development

The roles of this compound and its metabolites are particularly noteworthy in the context of plant physiology, where they are involved in fundamental processes ranging from structural modifications of the cell wall to defense against pathogens. cornell.edu

The plant cell wall is a dynamic structure that undergoes modifications to allow for growth and in response to environmental cues. Metabolites of DKG are hypothesized to play a role in this dynamism. cornell.edu By generating H₂O₂ and delaying peroxidase activity, these compounds can influence the cross-linking of cell wall polymers. cornell.edunih.govresearchgate.net Peroxidases are key enzymes in the formation of covalent bonds between polymers like lignin (B12514952) and polysaccharides, which strengthens the cell wall. A delay in this action could lead to a more relaxed cell wall structure, facilitating cell expansion. cornell.edu This mechanism suggests a potential involvement of DKG metabolites in processes like plant growth and fruit softening. cornell.edu

The generation of reactive oxygen species, particularly hydrogen peroxide, by DKG metabolites points to their potential function as signaling molecules in plants. evitachem.comcornell.eduexeter.ac.uk H₂O₂ is a well-established signaling molecule that can mediate changes in gene expression and trigger various biological effects. nih.gov The controlled production of H₂O₂ in the apoplast (the space outside the cell membrane) by DKG by-products could serve as a localized signal to initiate responses to both developmental and environmental stimuli. cornell.eduexeter.ac.uk The diverse oxidation products of DKG, which differ depending on the specific reactive oxygen species encountered, could also act as distinct signals, allowing the plant to mount tailored responses to different types of oxidative stress. nih.govnih.govosti.gov

| Compound | Potential Function | Mechanism | Implicated Process | Reference |

| This compound Metabolite ('compound (1)') | Signaling Molecule | Non-enzymatic generation of H₂O₂ in the apoplast. | Stress response, Cell growth | cornell.edunih.govresearchgate.netexeter.ac.uk |

| This compound Metabolite ('compound (1)') | Cell Wall Modifier | Delays peroxidase-mediated cross-linking. | Cell wall loosening, Cell expansion, Fruit softening | cornell.edunih.govresearchgate.net |

| Various DKG oxidation products | Specific Stress Signals | Different ROS lead to different oxidation products. | Tailored responses to diverse oxidative stresses. | nih.govnih.govosti.gov |

The apoplast is a primary site of interaction between plants and invading pathogens. The modulation of the apoplastic redox state is a key component of plant defense. The generation of H₂O₂ by DKG metabolites is a hallmark of the plant's defense response, contributing to what is known as an "oxidative burst". cornell.edu This accumulation of H₂O₂ can have direct antimicrobial effects and also serves as a signal to activate downstream defense pathways. cornell.edu Furthermore, the delay of peroxidase action by DKG metabolites might also play a role in defense by influencing the structural modifications of the cell wall that can impede pathogen ingress. cornell.edunih.gov Therefore, the metabolic fate of ascorbate (B8700270) in the apoplast, leading to DKG and its subsequent by-products, appears to be an integral part of the plant's innate immune system. cornell.edutandfonline.com

Investigation of Potential Signaling Molecule Functions

Role in Somatic Cell Reprogramming and Cellular Fate Determination

Recent scientific investigations have illuminated the significant role of this compound (DKG), a key metabolite of L-ascorbic acid (Ascorbic Acid or Vitamin C), in the complex process of somatic cell reprogramming. researchgate.netnih.gov While Ascorbic Acid has been recognized for its ability to enhance the generation of induced pluripotent stem cells (iPSCs), it is now understood that it accomplishes this through pathways that are both dependent and independent of DKG. researchgate.netnih.gov

Characterization of this compound-Dependent and -Independent Reprogramming Pathways

L-ascorbic acid employs a dual mechanism to promote somatic cell reprogramming. researchgate.netnih.gov The pathways that function independently of DKG are responsible for facilitating cell proliferation and promoting the transition of pre-induced pluripotent stem cells (pre-iPSCs) into fully reprogrammed iPSCs. researchgate.netnih.gov

Conversely, the DKG-dependent mechanisms are crucial for orchestrating other critical events in the reprogramming timeline. researchgate.net Specifically, the presence of DKG, resulting from the degradation of Ascorbic Acid, is instrumental in activating glycolysis and inducing the mesenchymal-epithelial transition (MET). researchgate.net This distinction highlights the intricate and multifaceted functions of Ascorbic Acid and its metabolites in cellular fate determination. researchgate.netnih.gov

| Reprogramming Pathway | Key Biological Process | Mediated By |

| DKG-Independent | Cell Proliferation, Pre-iPSC to iPSC Conversion | L-ascorbic acid (direct) |

| DKG-Dependent | Mesenchymal-Epithelial Transition (MET), Glycolysis Activation | This compound |

Activation of Non-Canonical Tricarboxylic Acid Cycle Pathways

A pivotal discovery in understanding DKG's role in reprogramming is its ability to activate a non-canonical tricarboxylic acid (TCA) cycle. researchgate.net The canonical TCA cycle is a central hub for cellular energy production. nih.govnih.gov However, studies have shown that DKG alone can trigger a distinct metabolic shift. researchgate.net This non-canonical pathway is characterized by a notable increase in the levels of the TCA cycle intermediates succinate, fumarate, and malate. researchgate.net The activation of this alternative cycle is significant because it leads to a fundamental redirection of cellular energy metabolism, shifting the balance away from oxidative phosphorylation and towards glycolysis. researchgate.net This metabolic reprogramming is a key step in facilitating the changes required for a somatic cell to revert to a pluripotent state. researchgate.netnih.gov

Induction of Mesenchymal-Epithelial Transition (MET) and Glycolysis

The mesenchymal-epithelial transition (MET) is a crucial early event in the successful reprogramming of somatic cells. It involves a change in cell morphology and behavior from a motile, elongated (mesenchymal) state to a stationary, cobblestone-like (epithelial) state. researchgate.netnih.gov The metabolic shift initiated by this compound is directly linked to the induction of MET. researchgate.net By activating the non-canonical TCA cycle and consequently favoring glycolysis over oxidative phosphorylation, DKG creates a cellular environment that promotes this essential transition. researchgate.net Therefore, the DKG-dependent activation of glycolysis is not merely a metabolic byproduct but a direct trigger for the MET process, which is a prerequisite for efficient somatic cell reprogramming. researchgate.net

Other Proposed Biological Functions and Their Metabolic Contexts

Beyond its recently discovered role in cellular reprogramming, this compound is primarily known as a key intermediate in the metabolism of ascorbate and aldarate. morf-db.orgecmdb.ca It is an unavoidable product in the irreversible degradation pathway of L-ascorbic acid. foodb.camdpi.com In this pathway, L-ascorbic acid is first oxidized to dehydroascorbic acid (DHA). mdpi.comebi.ac.uk While DHA can be recycled back to ascorbic acid, it can also undergo irreversible hydrolysis to form this compound. mdpi.comebi.ac.uknih.gov

Once formed, this compound is metabolically unstable and can be further processed through several routes. medicinacomplementar.com.br It can undergo decarboxylation to yield metabolites such as L-xylonate and L-lyxonate, which can then be integrated into the pentose (B10789219) phosphate (B84403) pathway. medicinacomplementar.com.br Alternatively, DKG can be degraded to form L-erythrulose and oxalic acid. mdpi.commedicinacomplementar.com.br The production of oxalate (B1200264) from DKG degradation has been noted for its potential role in the formation of kidney stones. ebi.ac.uk

Methodological Approaches in 2,3 Diketo L Gulonate Research

Preparation and Synthesis Methodologies for Research Applications

Researchers employ several methods to produce 2,3-diketo-L-gulonate for experimental use, each with distinct advantages and considerations.

A primary and common method for preparing this compound is through the oxidation of L-ascorbic acid to dehydroascorbic acid, which is then hydrolyzed. evitachem.comnih.gov This process mimics the natural degradation pathway of vitamin C. nih.gov The oxidation can be achieved using various oxidizing agents, such as potassium iodate (B108269). evitachem.comscispace.com The subsequent hydrolysis of dehydroascorbic acid to this compound is typically induced by adjusting the pH to a basic environment, for instance, by adding sodium hydroxide (B78521). evitachem.comnih.gov The reaction is then halted by acidification. evitachem.comnih.gov This method is widely used in laboratory settings to study the properties and further reactions of this compound. nih.govresearchgate.netsigmaaldrich.com

In one specific protocol, dehydroascorbic acid is incubated in a sodium hydroxide solution for a short period before the reaction is stopped with acetic acid. nih.gov Another approach involves oxidizing ascorbic acid with the theoretical quantity of N-potassium iodate, followed by the addition of sodium hydroxide to facilitate the conversion. scispace.com

Microbial fermentation presents a viable and often large-scale method for producing intermediates that can be converted to this compound. While direct fermentation to this compound is less common, two-stage fermentation processes are well-established for producing its precursor, 2-keto-L-gulonic acid (2-KLG). asm.orgresearchgate.net

One such process involves two main routes:

Conversion from D-sorbitol: This conventional two-step fermentation uses microorganisms to first convert D-sorbitol to L-sorbose and then L-sorbose to 2-KLG. researchgate.netresearchgate.net

Conversion from D-glucose: A novel two-step fermentation converts D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KLG. asm.orgresearchgate.net

For instance, a practical method for producing calcium 2-keto-L-gulonate involves a two-stage fermentation system. asm.org In the first stage, a mutant strain of Erwinia sp. converts D-glucose to calcium 2,5-diketo-D-gluconate. asm.org In the second stage, a mutant strain of Corynebacterium sp. stereospecifically reduces the calcium 2,5-diketo-D-gluconate to calcium 2-keto-L-gulonate. asm.org Recombinant DNA technology has also been used to create a single Erwinia herbicola strain capable of producing 2-keto-L-gulonic acid directly from D-glucose by introducing the gene for 2,5-diketo-D-gluconic acid reductase from a Corynebacterium species. researchgate.net

| Fermentation Stage | Microorganism | Substrate | Product | Yield |

| Stage 1 | Erwinia sp. (mutant) | D-glucose | Calcium 2,5-diketo-D-gluconate | 94.5% |

| Stage 2 | Corynebacterium sp. (mutant) | Calcium 2,5-diketo-D-gluconate | Calcium 2-keto-L-gulonate | 84.6% (from D-glucose) |

Table 1. Two-stage fermentation for calcium 2-keto-L-gulonate production. asm.org

Direct chemical synthesis provides an alternative route for producing this compound. This often involves the controlled oxidation of L-ascorbic acid using specific oxidizing agents. evitachem.com For example, potassium iodate can be used under controlled conditions to directly oxidize L-ascorbic acid to 2,3-diketo-L-gulonic acid. evitachem.com

The isolation of this compound from reaction mixtures often involves precipitation as a salt, such as the barium or calcium salt. scispace.com For example, the calcium salt can be precipitated from a solution using calcium iodide and ethanol. scispace.com The instability of the free acid form necessitates its preparation from these more stable salts when needed. scispace.com

Microbial Fermentation Techniques for Production

Advanced Analytical Techniques for Quantification and Identification

Accurate quantification and identification of this compound in various samples are crucial for research. A range of advanced analytical techniques are employed for this purpose.

Spectroscopic methods are valuable for the detection and characterization of this compound and its by-products. UV-Vis spectrophotometry is frequently used. In some studies, the eluate from chromatographic separations is monitored at specific wavelengths, such as 210 nm, 250 nm, and 300 nm, to detect different compounds. researchgate.netresearchgate.net

Research has shown that preparations of this compound can rapidly form by-products with distinct UV absorbance maxima. For instance, a by-product designated as "compound (1)" exhibits a λmax of 271 nm at neutral pH and 251 nm at acidic pH. researchgate.net The quantification of this compound can also be performed colorimetrically after reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), where the resulting colored product is measured at a specific wavelength, such as 502 nm or 520 nm. d-nb.info

| Compound | Wavelength (nm) | pH |

| By-product "compound (1)" | 271 | Neutral |

| By-product "compound (1)" | 251 | Acidic |

| 2,4-dinitrophenylosazone of diketogulonic acid | 502 | N/A |

Table 2. UV-Vis absorbance maxima for this compound derivatives. researchgate.netd-nb.info

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and related compounds from complex mixtures. capes.gov.brbiorxiv.org Various HPLC methods have been developed for this purpose.

One common approach utilizes an Aminex HPX-87H column with a dilute acid eluent, such as sulfuric acid or formic acid, for separation. nih.gov The detection is often performed using a UV detector. nih.gov For enhanced sensitivity and specificity, derivatization of the keto groups with reagents like o-phenylenediamine (B120857) (OPD) can be employed, allowing for fluorescence detection. biorxiv.org

Thin-layer chromatography (TLC) has also been used for the determination of 2,3-diketo-L-gulonic acid. d-nb.info In this method, after derivatization with 2,4-dinitrophenylhydrazine, the resulting osazone is separated on a silica (B1680970) gel plate and quantified photometrically after elution. d-nb.info

| Chromatographic Method | Column/Stationary Phase | Mobile Phase/Eluent | Detection Method |

| HPLC | Aminex HPX-87H | 5 mmol/L H₂SO₄ | UV |

| HPLC | Aminex Anion Exchange | Ammonium formate (B1220265) or potassium phosphate (B84403) | UV |

| HPLC (with derivatization) | Not specified | Linear gradient of trifluoroacetic acid and acetonitrile | UV and Fluorescence |

| TLC | Silica gel CH | Ethyl acetate-chloroform-acetic acid (50:50:5 v/v) | Photometric (after elution) |

Table 3. Chromatographic methods for the analysis of this compound. d-nb.infocapes.gov.brbiorxiv.orgnih.gov

Mass Spectrometry for Metabolite Profiling and Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for identifying and structurally characterizing this compound and its various transformation products. This powerful analytical tool measures the mass-to-charge ratio of ions, allowing researchers to determine the precise molecular weight and elemental composition of metabolites.

In the study of DKG, MS has been instrumental in identifying novel degradation products. For instance, when DKG is oxidized by hydrogen peroxide (H₂O₂), it undergoes oxidative decarboxylation. Mass spectrometry analysis confirmed the formation of a C₅ compound, 2-oxo-l-threo-pentonate (OTP), by showing that the product had the correct mass for an oxo-pentonate (C₅H₈O₆), consistent with the loss of a carbon dioxide molecule from DKG (C₆H₈O₇). nih.gov Similarly, MS was used to suggest that a non-enzymatically formed by-product of DKG has the chemical formula C₆H₆O₅, indicating it is a reduction product of DKG. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a frequently used configuration that provides both separation and identification of compounds in a complex mixture. creative-proteomics.com Techniques such as LC-quadrupole time-of-flight (LC/Q-TOF) and LC-ion trap-time of flight (LCMS-IT-TOF) have been applied to analyze DKG and its related metabolites. nih.govresearchgate.net These methods offer high resolution and accuracy, enabling the unambiguous identification of compounds. For example, LCMS-IT-TOF in negative ion mode was used to confirm the identity of L-idonate as a product of 2-keto-L-gulonate reduction. nih.gov Untargeted metabolomics studies utilizing HPLC-TOF-MS have also successfully detected DKG (as an isomer of trihydroxy-dioxohexanoate) in biological samples like urine, highlighting the role of MS in broad-spectrum metabolite profiling. d-nb.info

Electrophoretic Methods for Degradation Product Analysis

Electrophoretic methods are vital for separating and analyzing the charged molecules that result from the degradation of this compound. These techniques separate molecules based on their size and net electrical charge at a given pH.

High-voltage paper electrophoresis (HVPE) has been extensively used to monitor the products formed when DKG reacts with various reactive oxygen species (ROS). nih.govresearchgate.net In these studies, samples are applied to paper and subjected to a high-voltage electric field in a buffered environment. By using buffers at different pH values, such as pH 2.0 and pH 6.5, researchers can effectively separate acidic degradation products. researchgate.netwiley.com For example, electrophoresis at pH 2.0 is particularly valuable for separating compounds with a low pKa, which includes many of the degradation products of DKG. nih.gov

Using this method, studies have shown that the reaction of DKG with Fenton mixture (which generates hydroxyl radicals) produces L-threonate, 4-O-oxalyl-L-threonate (4-OxT), and 2-oxo-l-threo-pentonate (OTP). nih.gov The electrophoretic mobility of the compounds, often calculated relative to an internal marker like Orange G, provides crucial information for their identification. researchgate.netwiley.com Electrophoresis of an HPLC-enriched preparation of a DKG by-product indicated it was a strongly acidic compound with an estimated pKa of approximately 2.3. researchgate.net

Capillary electrophoresis (CE), also known as capillary zone electrophoresis (CZE), offers higher resolution and faster analysis times compared to traditional paper electrophoresis. nih.govjfda-online.com CE has been developed for the separation and quantification of ascorbic acid and its degradation products. nih.gov This technique is effective for performing comprehensive stability studies and identifying unknown degradation products, sometimes in conjunction with mass spectrometry (CE-MS). nih.gov

Application of Radiometric Labeling Studies for Pathway Elucidation

Radiometric labeling, or radiotracer studies, are a definitive method for tracing the metabolic fate of molecules in biological systems. This approach involves using a precursor molecule containing a radioactive isotope (e.g., Carbon-14 or ¹⁴C) and tracking the appearance of the isotope in downstream products.

While studies focusing exclusively on the radiometric labeling of this compound itself are not extensively detailed, this technique has been fundamental in elucidating the broader ascorbic acid catabolic pathway, in which DKG is a critical, irreversible intermediate. wiley.comcore.ac.uk The irreversible hydrolysis of dehydroascorbic acid (DHA) to DKG is a key step in ascorbate (B8700270) degradation. nih.govcore.ac.uk

Pioneering research used precursors like [1-¹⁴C]L-ascorbic acid to track the distribution of radioactivity in various degradation products in both plants and animals. wiley.comacs.org For instance, after administering [1-¹⁴C]ascorbate to humans, approximately 20% of the radioactivity was recovered in the urine as DKG, confirming this pathway's significance in vivo. wiley.com In plants, radiolabeling experiments have been crucial for establishing the two main routes of ascorbate breakdown. oup.com One of these routes is the hydrolysis of DHA to DKG. oup.com More specifically, radiolabeling evidence has demonstrated that in the plant apoplast, the degradation of DHA proceeds simultaneously via two irreversible pathways: oxidation to threonate and oxalate (B1200264), and hydrolysis to DKG. oup.com

These studies confirm that DKG is a direct metabolite of DHA. By following the ¹⁴C label from ascorbic acid, researchers can map the flow of carbon atoms, confirming the precursor-product relationships that define the metabolic network and solidifying the position of DKG within the ascorbate degradation pathway. wiley.comoup.com

Future Research Directions and Emerging Paradigms in 2,3 Diketo L Gulonate Studies

Elucidating Uncharacterized Enzymatic Mechanisms and Novel Metabolic Pathways

While the formation of 2,3-diketo-L-gulonate from the hydrolysis of dehydroascorbic acid (DHA) is established, the subsequent enzymatic transformations and metabolic fates of DKG are still being uncovered. oup.comresearchgate.net

In the bacterium Ralstonia eutropha H16, a novel catabolic pathway for L-ascorbate has been identified where L-ascorbate is oxidized and its lactone ring opened to form this compound. chemrxiv.orgnih.gov This is followed by an unprecedented benzilic acid rearrangement catalyzed by a protein with a predicted WD40-like fold, leading to the formation of 2-carboxy-L-lyxonolactone. chemrxiv.orgnih.gov This lactone is then hydrolyzed by an amidohydrolase superfamily member to yield 2-carboxy-L-lyxonate. chemrxiv.orgnih.gov Another novel enzyme, a member of the PdxA family of oxidative decarboxylases, catalyzes a unique decarboxylation reaction using NAD+ catalytically. chemrxiv.orgnih.gov

In plants, particularly those that accumulate tartaric acid like grapevines, the degradation of ascorbate (B8700270) can proceed through this compound. nih.gov An aldo-keto reductase with 2-keto-L-gulonate reductase activity has been identified in Vitis vinifera, which catalyzes the reduction of 2-keto-L-gulonic acid to L-idonic acid, a crucial step in L-tartaric acid biosynthesis. nih.gov However, the enzymatic mechanism for the conversion of this compound to 2-keto-L-gulonate in plants has not yet been identified. oup.com

Future research will likely focus on:

Identifying and characterizing the enzymes responsible for the unelucidated steps in DKG metabolism in various organisms.

Exploring the diversity of metabolic pathways involving DKG across different species, including bacteria, plants, and animals.

Utilizing genomic enzymology web tools to predict and discover new enzymatic functions and metabolic pathways related to DKG. nih.gov

Investigating Undiscovered Biological Activities and Specific Signaling Functions

Recent studies suggest that this compound and its metabolites may possess distinct biological activities and signaling functions beyond their role in vitamin C catabolism.

In the context of somatic cell reprogramming, DKG has been shown to have both dependent and independent effects. researchgate.net DKG-dependent mechanisms include triggering the mesenchymal-epithelial transition (MET) and activating glycolysis. researchgate.net Notably, DKG alone can activate a non-canonical tricarboxylic acid (TCA) cycle, leading to an increase in succinate, fumarate, and malate, which in turn shifts oxidative phosphorylation towards glycolysis and induces MET. researchgate.net

Furthermore, the oxidation products of DKG, which vary depending on the reactive oxygen species (ROS) involved, are potential signaling molecules. nih.gov For instance, the reaction of DKG with singlet oxygen produces 2-oxo-L-threo-pentonate (OTP), which could act as a signal to alert the plant to its internal ROS status. nih.gov This suggests that different DKG metabolites could trigger specific responses to various stresses. nih.gov

Emerging areas of investigation include:

The role of DKG and its derivatives as signaling molecules in cellular stress responses.

The impact of DKG on metabolic reprogramming in different physiological and pathological contexts.

The potential antioxidant or pro-oxidant activities of DKG and its by-products in various biological systems. nih.gov

Advanced Structural and Computational Analyses of this compound-Interacting Enzymes

Understanding the three-dimensional structures and catalytic mechanisms of enzymes that interact with this compound is crucial for a comprehensive understanding of its biological roles.

The X-ray crystal structure of a 2-keto-L-gulonate reductase (Vv2KGR) from grapevine has been determined at 1.58 Å resolution. researchgate.netnih.gov This enzyme, belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase superfamily, efficiently reduces 2-keto-L-gulonic acid to L-idonic acid. researchgate.netnih.gov Structural and substrate docking analyses revealed that Vv2KGR can bind different substrates in two distinct modes. researchgate.net

In Escherichia coli, the enzyme this compound reductase (also known as 3-dehydro-L-gulonate 2-dehydrogenase) catalyzes the reduction of this compound to 3-keto-L-gulonate. inrae.fruniprot.org Structural information for this enzyme is available and reveals that NAD is bound in an unusual conformation at the dimer interface. uniprot.org

Future research directions in this area involve:

Solving the crystal structures of other DKG-interacting enzymes to elucidate their active site architecture and substrate binding modes.

Employing computational docking and molecular dynamics simulations to model the interactions between DKG and its target enzymes. mdpi.com

Using site-directed mutagenesis to identify key catalytic residues and probe the enzymatic mechanisms. google.com

Development of Innovative Research Tools and Methodologies for In Vivo and In Vitro Studies

Advancements in research methodologies are essential for furthering our understanding of this compound's function in complex biological systems.

The development of high-throughput screening methods is enabling the rapid discovery of microorganisms that can produce or metabolize DKG and its derivatives. researchgate.netresearchgate.net For instance, an enzyme-based high-throughput screening method has been developed to screen for strains that overproduce 2-keto-L-gulonic acid. researchgate.net

Recombinant DNA technology is being used to create genetically modified organisms with novel metabolic pathways for the production of commercially valuable compounds derived from DKG, such as 2-keto-L-gulonic acid, a precursor to ascorbic acid. researchgate.netgoogle.com

For in vitro studies, methods for the preparation of DKG have been established, typically through the hydrolysis of DHA or by iodate (B108269) treatment of ascorbic acid. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are crucial for the separation and identification of DKG and its various metabolites. google.comresearchgate.net

Key areas for future development include:

The creation of specific biosensors for the real-time detection of DKG in living cells and tissues.

The development of advanced analytical techniques with improved sensitivity and specificity for the quantification of DKG and its diverse range of metabolites.

The generation of knockout and overexpressing model organisms to study the physiological consequences of altered DKG metabolism in vivo.

常见问题

Q. What is the metabolic role of 2,3-diketo-L-gulonate in ascorbate degradation pathways?

DKG is a critical intermediate in the oxidative degradation of dehydroascorbate (DHA). It is formed via hydrolysis of DHA and serves as a branch point: it can either spontaneously degrade into oxalate and L-erythrulose or be enzymatically reduced to 3-dehydro-L-gulonate (via NADH-dependent reductases like YiaK in E. coli). These pathways link ascorbate metabolism to the pentose phosphate pathway and oxalate biosynthesis .

Methodological Insight: To trace DKG's metabolic fate, use isotopically labeled ascorbate in cell cultures or tissue homogenates, followed by LC-MS to quantify intermediates like oxalate and L-erythrulose .

Q. How can researchers reliably detect and quantify DKG in biological samples?

DKG is unstable under physiological conditions, complicating its detection. High-resolution methods such as reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) are recommended. Sample preparation must include rapid quenching (e.g., liquid nitrogen freezing) and acidic stabilization to prevent spontaneous degradation .

Q. Which enzymes are directly involved in DKG metabolism across species?

Key enzymes include:

- YiaK (this compound reductase) : NADH-dependent reductase in E. coli that reduces DKG to 3-dehydro-L-gulonate .

- Lyases (EC 4.1.1.-) : Convert DKG to L-xylonate in ascorbate metabolism .

- L-xylulokinase (EC 2.7.1.53) : Phosphorylates 3-dehydro-L-gulonate to 3-keto-L-gulonate 6-phosphate .

Experimental Design Tip: Use knockout strains (e.g., yiaK mutants in E. coli) and compare metabolite profiles via metabolomics to validate enzyme roles .

Advanced Research Questions

Q. How do reactive oxygen species (ROS) influence DKG stability and its role in antioxidant defense?

DKG can quench ROS like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), but its degradation products (e.g., oxalate) may exacerbate oxidative stress. To study this, incubate DKG with ROS-generating systems (e.g., Fenton reagents or riboflavin/light) and monitor degradation kinetics via electron paramagnetic resonance (EPR) or fluorescence probes .

Data Contradiction Note: While DKG exhibits ROS-scavenging properties in vitro, its in vivo efficacy is debated due to competing degradation pathways .

Q. What experimental strategies can resolve conflicting reports on DKG's metabolic branching in plants versus mammals?

In plants, DKG degradation splits into two irreversible pathways: (i) oxidation to threonate/oxalate and (ii) hydrolysis to L-erythrulose. In mammals, spontaneous degradation dominates. To clarify tissue-specific flux, employ dual-isotope labeling (¹³C-ascorbate and ²H₂O) with kinetic modeling .

Q. How does the structural flexibility of YiaK influence its substrate specificity and catalytic efficiency?

YiaK's crystal structure reveals a novel NAD-binding domain critical for DKG reduction. Use site-directed mutagenesis (e.g., targeting conserved residues like Asp39 or His110) to assess binding affinity changes. Pair this with stopped-flow spectroscopy to measure NADH oxidation rates .

Advanced Tool: Molecular dynamics simulations can predict conformational changes during substrate binding .

Q. What are the challenges in studying DKG's role in the pentose phosphate pathway (PPP)?

DKG-derived L-xylonate enters the non-oxidative PPP, but its contribution is minor compared to glucose-6-phosphate. Use ¹³C metabolic flux analysis (MFA) in cells fed with ¹³C-ascorbate to track carbon redistribution into PPP intermediates like ribulose-5-phosphate .

Methodological and Technical Considerations

Q. How can researchers mitigate DKG's instability during in vitro assays?

- Maintain pH ≤ 6.0 to slow hydrolysis .

- Use chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .

- Perform assays under inert atmospheres (N₂ or Ar) to reduce oxidative breakdown .

Q. What genetic tools are available to probe DKG-related pathways in model organisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。